molecular formula C11H9FN4O2 B2576943 3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid CAS No. 501908-90-3

3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid

Cat. No.: B2576943
CAS No.: 501908-90-3
M. Wt: 248.217
InChI Key: PNZJOOFYNBPDNM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid is a synthetic organic compound featuring a fluorinated aromatic ring, a tetrazole heterocycle, and an acrylic acid backbone. The fluorophenyl group enhances lipophilicity and metabolic stability, while the tetrazole ring contributes to hydrogen-bonding capacity and structural rigidity. This compound is cataloged for research use (CAS number available via commercial suppliers) and is hypothesized to have applications in medicinal chemistry due to its structural similarity to bioactive heterocycles .

Properties

IUPAC Name

3-(4-fluorophenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O2/c1-7-13-14-15-16(7)10(11(17)18)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZJOOFYNBPDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C(=CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid (CAS No. 501908-90-3) is a compound that has garnered attention due to its potential biological activities, particularly as a selective activator of the glycine receptor and its interactions with various ion channels. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C₁₁H₉FN₄O₂
  • Molecular Weight : 248.22 g/mol
  • IUPAC Name : (E)-3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)prop-2-enoic acid

3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid functions primarily as an activator of the glycine receptor , which is crucial for inhibitory neurotransmission in the central nervous system. It binds selectively to the glycine site on the GABAA receptor, enhancing chloride conductance, which can lead to increased inhibitory effects on neuronal excitability .

Additionally, this compound has been identified as an inhibitor of voltage-gated sodium and calcium channels , suggesting a multifaceted role in modulating synaptic transmission and neuronal activity .

Biological Activity Overview

The following table summarizes key biological activities associated with 3-(4-Fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid:

Biological Activity Description
Glycine Receptor ActivationPotent and selective activation leading to increased chloride conductance .
Ion Channel InhibitionInhibits voltage-gated sodium and calcium channels, affecting neuronal excitability .
Research ToolValuable for studying receptor binding and cell biology .

Study 1: Glycine Receptor Activation

In a study evaluating the effects of various compounds on glycine receptors, 3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid was shown to have a high affinity for the glycine receptor. This study highlighted its potential as a therapeutic agent for conditions characterized by dysregulated inhibitory neurotransmission, such as epilepsy and anxiety disorders .

Study 2: Ion Channel Interaction

Research focusing on ion channel modulation demonstrated that this compound effectively inhibits voltage-gated sodium channels in neuronal cells. The inhibition was dose-dependent, suggesting that it may be useful in managing pain or conditions involving hyperexcitability of neurons .

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the tetrazole moiety significantly influence the compound's biological activity. Variations in substituents on the phenyl ring also affected receptor binding affinity and selectivity, paving the way for the design of more potent derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid exhibit potential anticancer properties. In studies focusing on the inhibition of specific enzymes related to cancer progression, compounds with similar tetrazole structures have shown promising results against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound has also been examined for its antimicrobial activity. Certain studies have highlighted its effectiveness against a range of bacterial strains, suggesting that the incorporation of the tetrazole moiety enhances the compound's ability to disrupt microbial membranes .

Multi-component Reactions

The synthesis of 3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid often employs multi-component reactions (MCRs), which allow for the efficient assembly of complex molecules from simple precursors. For instance, Ugi reactions involving this compound have been utilized to generate diverse libraries of biologically active derivatives with minimal purification steps required .

High-throughput Synthesis

Recent advancements in automated high-throughput synthesis techniques have facilitated the rapid production of this compound and its analogs. This approach not only accelerates the discovery process but also enhances the ability to screen large numbers of compounds for desired biological activities .

Case Study 1: Inhibition of Protein Tyrosine Phosphatase 1B

In a notable study, a series of compounds derived from 3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid were synthesized and tested for their ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes and obesity research. The results demonstrated that modifications to the tetrazole ring significantly enhanced inhibitory potency, indicating a structure-activity relationship that can be exploited in drug design .

Case Study 2: Development of Anti-inflammatory Agents

Another investigation focused on the anti-inflammatory properties of this compound, revealing its potential as a lead compound for developing new anti-inflammatory drugs. The study utilized various animal models to assess efficacy, showing that certain derivatives reduced inflammation markers significantly compared to controls .

Comparison with Similar Compounds

Thiazole-Triazole Hybrids (Compounds 4 and 5)

Compounds 4 (4-(4-chlorophenyl)-thiazole-triazole) and 5 (4-(4-fluorophenyl)-thiazole-triazole) share the fluorophenyl moiety and heterocyclic systems. Key differences include:

  • Heterocycle Type: The target compound uses a tetrazole ring, whereas compounds 4/5 feature thiazole and triazole rings.
  • Substituent Effects : Replacing chlorine (compound 4) with fluorine (compound 5) preserves isostructurality in crystal packing but alters electronic properties (e.g., electronegativity, steric bulk). For the target compound, the methyl group on the tetrazole may improve solubility compared to bulkier substituents .

Pyrimidine-Based Analogues

3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid () shares the fluorophenyl group but replaces the tetrazole with a pyrimidine-dione ring. This substitution reduces nitrogen content, likely diminishing metabolic stability but increasing π-stacking interactions in crystal structures .

Functional and Bioactive Comparisons

  • Antimicrobial Activity : Compound 4 (chlorophenyl-thiazole-triazole) demonstrates antimicrobial properties, while the target compound’s tetrazole group may enhance binding to bacterial enzymes (e.g., cyclooxygenases) due to its polarizable nitrogen atoms .
  • Enzyme Inhibition: The tetrazole in the target compound contrasts with oxadiazole and pyrazole moieties in other fluorophenyl derivatives (e.g., C22 and C29 in ).

Physical and Crystallographic Properties

  • Crystal Packing : Compounds 4 and 5 exhibit identical triclinic (P̄1) structures with two independent molecules per asymmetric unit. The target compound’s methyl-tetrazole group may disrupt planar conformations, leading to distinct packing motifs compared to triazole-thiazole hybrids .
  • Solubility: The acrylic acid backbone in the target compound enhances aqueous solubility relative to ester or amide derivatives (e.g., ’s 3-(4-cyanophenyl)acrylic acid) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(4-fluorophenyl)-2-(5-methyl-1H-tetrazol-1-yl)acrylic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions between 4-fluoroaniline derivatives and acrylate intermediates, followed by tetrazole ring formation. Sodium azide is often used to generate the tetrazole moiety, as seen in analogous syntheses of triazole and tetrazole derivatives . Additionally, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) may introduce fluorophenyl groups, as demonstrated in related thiazole and pyrazole syntheses . Key steps include protecting group strategies (e.g., phthalimide) and purification via recrystallization using polar aprotic solvents.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm the fluorophenyl and tetrazole substituents, while IR identifies carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and tetrazole C–N vibrations (~1450 cm1^{-1}) .
  • X-ray crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen-bonding networks. For example, similar fluorophenyl-tetrazole hybrids show mean C–C bond lengths of 1.48 Å and R-factors < 0.06 when refined using SHELXL .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC (C18 columns, acetonitrile/water mobile phase) to monitor degradation products. For instance, related tetrazole derivatives exhibit hydrolytic instability at pH > 8 due to tetrazole ring opening, requiring storage at 4°C in dark, anhydrous conditions .

Advanced Research Questions

Q. How can crystallization challenges (e.g., polymorphism, twinning) be addressed for X-ray structure determination?

  • Methodological Answer : Optimize solvent systems (e.g., DMSO/water mixtures) and slow evaporation rates to grow single crystals. For twinned data, use SHELXD for structure solution and refine with SHELXL’s TWIN/BASF commands. A study on a fluorophenyl-pyrazole analog achieved a final R-factor of 0.053 using this approach . High-resolution data (< 1.0 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts .

Q. What strategies resolve contradictions in reported biological activity data (e.g., PPARγ vs. TNF-α inhibition)?

  • Methodological Answer :

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., cell lines, incubation times). For example, fluorophenyl-thiazoles show PPARγ agonism at 10 µM but TNF-α inhibition at higher concentrations (50–100 µM), suggesting dose-dependent polypharmacology .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., methyl groups on tetrazole) to isolate target-specific effects. Computational docking (AutoDock Vina) can predict binding modes to PPARγ’s ligand-binding domain (PDB: 3DZY) versus TNF-α’s trimeric interface .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • LogP optimization : Replace the carboxylic acid with ester prodrugs (e.g., ethyl esters) to enhance membrane permeability, as shown for related tetrazole-acrylates .
  • Metabolic stability : Use Schrödinger’s MetaSite to predict cytochrome P450 oxidation sites. Fluorine at the 4-phenyl position reduces hepatic clearance by blocking CYP2C9-mediated metabolism .

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